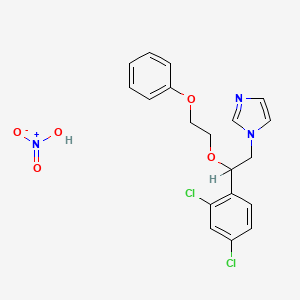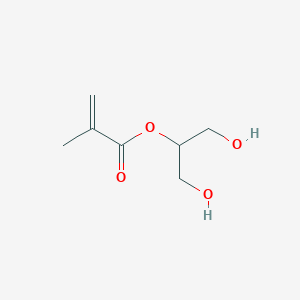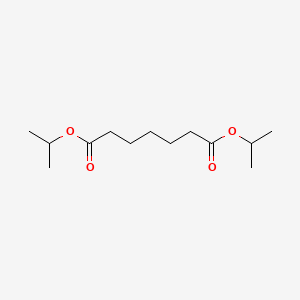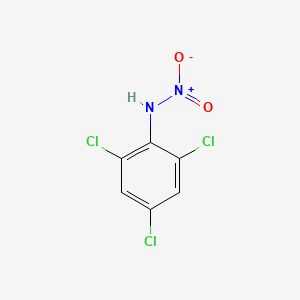
Benzenamine, 2,4,6-trichloro-N-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,4,6-trichloro-N-nitro- is a chemical compound with the molecular formula C6H3Cl3N2O2 It is a derivative of benzenamine, where three chlorine atoms are substituted at the 2, 4, and 6 positions, and a nitro group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4,6-trichloro-N-nitro- typically involves the nitration of 2,4,6-trichlorobenzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction is as follows:
[ \text{C}_6\text{H}_2\text{Cl}_3\text{NH}_2 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{NHNO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2,4,6-trichloro-N-nitro- involves large-scale nitration reactors with precise control over temperature and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is purified through crystallization and recrystallization processes to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2,4,6-trichloro-N-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2,4,6-trichloro-benzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Applications De Recherche Scientifique
Benzenamine, 2,4,6-trichloro-N-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in the field of antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,4,6-trichloro-N-nitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The chlorine atoms enhance the compound’s reactivity and influence its interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2,4,6-trichloro-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzenamine, 2,4,5-trichloro-: Similar structure but with chlorine atoms at different positions, leading to different chemical properties.
Benzenamine, 2-chloro-4,6-dinitro-: Contains two nitro groups, making it more reactive and potentially more toxic.
Uniqueness
Benzenamine, 2,4,6-trichloro-N-nitro- is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
71756-89-3 |
|---|---|
Formule moléculaire |
C6H3Cl3N2O2 |
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
N-(2,4,6-trichlorophenyl)nitramide |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-3-1-4(8)6(5(9)2-3)10-11(12)13/h1-2,10H |
Clé InChI |
KIDZEOPYHXNWCY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
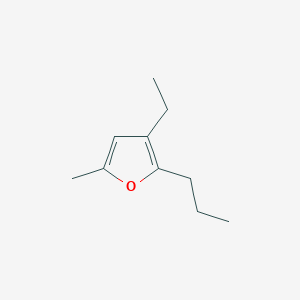
![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
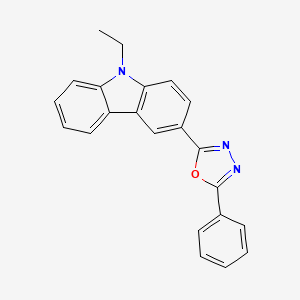
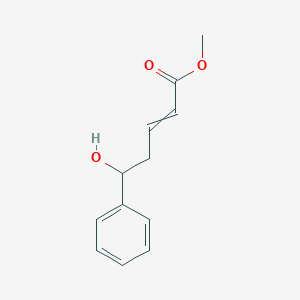
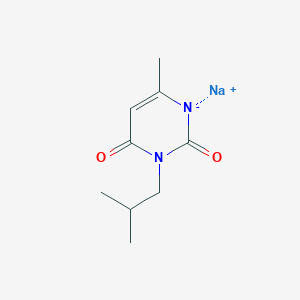
![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

